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molecular formula C12H20ClN3O2 B8431063 N,N-Diethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride

N,N-Diethyl-N'-(4-nitrophenyl)-1,2-ethanediamine hydrochloride

Cat. No. B8431063
M. Wt: 273.76 g/mol
InChI Key: RWWQHLNYGPXEGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04906634

Procedure details

To 8.3 g (71 mmol) of N,N-diethylethylenediamine under nitrogen atmosphere add 6.6 g (47 mmol) of 4-fluoronitrobenzene. Stir the mixture at ambient temperature for 1 day and heat at 45° C. for 4 h. Upon completion of the reaction add 100 mL of CH2Cl2 and 100 mL 1M HCl. Separate the layers and add 50% sodium hydroxide to the aqueous layer until it is basic. Extract the aqueous layer with 2×100 mL CH2Cl2, dry the organics over anhydrous Na2SO4. Remove drying agent by filtration and remove solvent in vacuo. Dissolve the residue in methanolic HCl and remove the solvent in vacuo. Recrystallize the solid from EtOH to afford the title compound.
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH2:6])[CH3:2].F[C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1.[ClH:19]>C(Cl)Cl>[ClH:19].[CH2:1]([N:3]([CH2:7][CH3:8])[CH2:4][CH2:5][NH:6][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][CH:11]=1)[CH3:2] |f:4.5|

Inputs

Step One
Name
Quantity
8.3 g
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
6.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at ambient temperature for 1 day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heat at 45° C. for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Separate the layers
ADDITION
Type
ADDITION
Details
add 50% sodium hydroxide to the aqueous layer until it
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous layer with 2×100 mL CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organics over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
Remove
CUSTOM
Type
CUSTOM
Details
drying agent
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
remove solvent in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
Dissolve the residue in methanolic HCl
CUSTOM
Type
CUSTOM
Details
remove the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallize the solid from EtOH

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
Cl.C(C)N(CCNC1=CC=C(C=C1)[N+](=O)[O-])CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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